Tebufenozide

Catalog No.
S544820
CAS No.
112410-23-8
M.F
C22H28N2O2
M. Wt
352.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tebufenozide

Researchers often face unreliable induction of orthogonal gene switches due to cross-reactivity with endogenous receptors. Tebufenozide (CAS 112410-23-8) is the precise solution: a non-steroidal EcR agonist with ~170-fold induction capacity and no off-target glucocorticoid/estrogen receptor activation. For agrochemical formulators, its low water solubility (0.83 mg/L) and high Log P (4.25) ensure superior rainfastness. Key procurement advantages:

  • Guaranteed ≥98% purity, ideal as a reference standard for resistance monitoring.
  • Ambient-stable powder; shipped globally with full documentation.
  • Strict batch-to-batch consistency for reproducible gene switch assays.

CAS Number

112410-23-8

Product Name

Tebufenozide

IUPAC Name

N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

InChI

InChI=1S/C22H28N2O2/c1-7-17-8-10-18(11-9-17)20(25)23-24(22(4,5)6)21(26)19-13-15(2)12-16(3)14-19/h8-14H,7H2,1-6H3,(H,23,25)

InChI Key

QYPNKSZPJQQLRK-UHFFFAOYSA-N

solubility

Slightly soluble in organic solvents
In water, 0.83 mg/l @ 25 °C

Synonyms

N'-(t-butyl)-N'-(3,5-dimethylbenzoyl)-N-(4-ethylbenzoyl)hydrazine, RH 5992, RH-5992, RH5992, tebufenozide

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NN(C(=O)C2=CC(=CC(=C2)C)C)C(C)(C)C

The exact mass of the compound Tebufenozide is 352.2151 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.35e-06 mslightly soluble in organic solventsin water, 0.83 mg/l @ 25 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Supplementary Records. It belongs to the ontological category of carbohydrazide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

1 mg, 10 mg, 50 mg, 100 mg, 0.1 g

Tebufenozide is a pioneering non-steroidal diacylhydrazine compound primarily utilized as an ecdysone receptor (EcR) agonist. In agricultural and ecotoxicological applications, it functions as a highly selective molting accelerating compound (MAC) targeting Lepidopteran pests while sparing beneficial organisms [1]. Beyond agrochemistry, tebufenozide has become a critical procurement item in molecular biology and synthetic biology, where it serves as a highly specific, orthogonal chemical inducer for EcR-based mammalian gene switches [2]. Its distinct physicochemical profile—characterized by high lipophilicity and extremely low aqueous solubility—dictates specific formulation requirements and provides robust environmental persistence, making it a foundational benchmark material in both resistance monitoring and advanced gene regulation workflows.

Research Fit

Lepidopteran-selective ecdysone agonist tool
Reference standard for evaluating novel insecticidal chemistries
Investigates resistance mechanisms in Lepidoptera

Substituting tebufenozide with newer diacylhydrazine analogs (such as methoxyfenozide) or natural steroidal ligands (like ponasterone A) fundamentally alters both biological orthogonality and formulation stability. In molecular biology, replacing tebufenozide with natural ecdysteroids introduces unacceptable cross-reactivity with endogenous mammalian nuclear receptors, compromising the strict off-state required for orthogonal gene switches[1]. In agrochemical formulations, substituting tebufenozide with methoxyfenozide or halofenozide shifts the active ingredient’s partition coefficient (Log P) and water solubility, which directly degrades the cuticular affinity and rainfastness of foliar suspension concentrates [2]. Consequently, buyers must procure exact tebufenozide to maintain validated pharmacokinetic baselines in gene therapy models and guaranteed wash-off resistance in field applications.

Substitution Risk

Target pest order divergence
Halofenozide targets Coleoptera; substituting for Lepidoptera-specific tebufenozide may not achieve intended research endpoints.
Potency and stage-specific variability
Methoxyfenozide may exhibit higher potency and late-instar efficacy; direct substitution may require species- and stage-specific validation.
Ovicidal activity profile
Methoxyfenozide has reported higher ovicidal activity; egg-stage research endpoints may differ substantially with compound switch.

Orthogonal Transactivation in Mammalian Gene Switches

In the development of inducible gene expression systems, tebufenozide provides a strictly orthogonal alternative to natural steroidal ligands. When applied to mammalian cells engineered with a Gal4-VP16-EcR chimeric transactivator, tebufenozide achieves approximately 170-fold induction of the target gene at a 10 µmol/L concentration [1]. Unlike ponasterone A or muristerone A, which are costly and risk pleiotropic cross-talk with endogenous mammalian steroid receptors, tebufenozide is a non-steroidal diacylhydrazine that ensures zero background activation of native endocrine pathways [1].

Evidence DimensionGene transactivation fold-induction and orthogonality
Target Compound Data~170-fold induction at 10 µmol/L; strictly orthogonal (non-steroidal)
Comparator Or BaselinePonasterone A (steroidal ligand with potential mammalian cross-reactivity)
Quantified DifferenceEliminates steroidal cross-talk while maintaining high-magnitude (>150x) induction
ConditionsMammalian cell lines expressing Gal4-VP16-EcR chimeric transactivators

Enables synthetic biologists to procure a cost-effective, highly specific inducer that guarantees zero interference with native mammalian cellular pathways.

S. littoralis LC50 comparison
Reported
Tebufenozide LC50 7.47 mg/L
Methoxyfenozide 44.6 mg/L; Halofenozide 1.41 mg/L
~6-fold less potent than methoxyfenozide; ~5.3-fold more than halofenozide
Reported intermediate toxicity; supports species-specific selection review
Diet-incorporated bioassay, last-instar larvae, 24–96 h exposure

Physicochemical Partitioning for Rainfast Formulations

Tebufenozide exhibits distinct lipophilic properties that dictate its formulation into highly rainfast suspension concentrates. Quantitative property databases establish tebufenozide's aqueous solubility at an exceptionally low 0.83 mg/L, compared to 3.3 mg/L for methoxyfenozide and 12.3 mg/L for halofenozide[1]. Furthermore, tebufenozide possesses a higher octanol-water partition coefficient (Log P = 4.25) than methoxyfenozide (Log P = 3.72)[2]. This higher lipophilicity and lower solubility result in significantly stronger cuticular affinity and higher initial surface loading on plant tissues, minimizing premature wash-off [2].

Evidence DimensionAqueous solubility and Log P
Target Compound DataSolubility: 0.83 mg/L; Log P: 4.25
Comparator Or BaselineMethoxyfenozide (Solubility: 3.3 mg/L; Log P: 3.72) and Halofenozide (Solubility: 12.3 mg/L)
Quantified Difference4-fold lower solubility than methoxyfenozide; 14.8-fold lower than halofenozide
ConditionsStandard environmental property profiling at 20-25 °C

Forces formulators to select tebufenozide when engineering foliar applications that require maximum cuticular binding and extreme resistance to environmental wash-off.

O. leucostigma instar efficacy
Reported
Tebufenozide: ≤70% mortality in 4th instars at 1 µg/larva
Methoxyfenozide ~9× (1st instar) and ~22× (4th instar) more toxic
Stage-specific tolerance: methoxyfenozide maintained high efficacy against late instars
Reported stage-specific tolerance; late-instar endpoint context may require review
Droplet-feeding bioassay on whitemarked tussock moth larvae

Standardized Baseline for MAC Resistance Assays

As the sentinel non-steroidal ecdysone agonist, tebufenozide is the mandatory analytical standard for establishing baseline susceptibility in Lepidopteran field populations. In standardized 14-day diet-incorporation bioassays, field-collected codling moth populations exhibit a five-fold variation in LC50 responses to tebufenozide, establishing the primary resistance baseline [1]. Because methoxyfenozide is generally ~10-fold more active (lower LC50) on naive populations [1], tebufenozide is specifically procured to map the foundational resistance architecture and cross-resistance ratios before newer diacylhydrazines are evaluated.

Evidence DimensionBaseline susceptibility profiling (LC50 variance)
Target Compound Data5-fold LC50 variance used as the primary historical baseline
Comparator Or BaselineMethoxyfenozide (~10-fold lower absolute LC50)
Quantified DifferenceProvides the foundational upper-bound LC50 baseline against which newer, more potent analogs are calibrated
Conditions14-day diet-incorporation larval bioassays on field-collected populations

Essential for ecotoxicology labs that must procure the original baseline standard to accurately quantify emerging resistance mechanisms against the entire MAC chemical class.

Codling moth ovicidal activity
Reported
Tebufenozide LC50 higher than methoxyfenozide
Methoxyfenozide 4.5–5.3× more potent on eggs
Ovicidal potency difference: methoxyfenozide superior for egg-targeted programs
Reported ovicidal potency difference; egg-stage assay context may require review
Dose-response bioassay on apple fruit, codling moth eggs
Mammalian toxicity context
Class-level
Rat oral LD50 >5000 mg/kg
DAH class: low acute toxicity compared to neurotoxic insecticides
Reported low acute mammalian toxicity endpoint context; class-level inference
Standard acute oral toxicity test; EPA Category IV
Soil degradation half-life range
Context-dependent
Lab: 105 d (loam) to 704 d (sandy loam)
Field: 4.95–7.70 d (South China cabbage/soil)
>100-fold half-life variation across soil types and conditions
Reported variable persistence; context-dependent environmental fate review
Aerobic lab study vs. open-field dissipation; soil type matters
Insect order selectivity
Class-level
Tebufenozide: Lepidoptera-specific, weak on Diptera/Coleoptera
Halofenozide: effective against Coleoptera and some Lepidoptera
Clear divergence in target pest orders
Reported order-level selectivity; supports Lepidoptera-specific research design
Compiled from multiple studies on DAH insecticide spectrum

Orthogonal Inducer for Mammalian Gene Therapy Models

Due to its non-steroidal structure and ~170-fold induction capacity[1], tebufenozide is the preferred chemical inducer for EcR-based gene switches in mammalian cell lines. It is procured by synthetic biology labs to regulate transgene expression without triggering endogenous glucocorticoid or estrogen receptors, offering a clean 'off' state that natural steroids cannot provide.

High-Retention Foliar Suspension Concentrates

Because of its extremely low water solubility (0.83 mg/L) and high Log P (4.25)[REFS-2, REFS-3], tebufenozide is selected over methoxyfenozide for agrochemical formulations requiring maximum rainfastness. It is ideal for engineering suspension concentrates that must strongly partition into the waxy plant cuticle to resist environmental degradation.

Reference Standard for Ecotoxicological Resistance Mapping

As the sentinel molting accelerating compound (MAC), tebufenozide is procured as a critical analytical reference standard. Ecotoxicologists use it to establish baseline LC50 values and calculate cross-resistance ratios in Lepidopteran populations prior to the deployment of newer analogs [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Lepidopteran pest management research
Order-level selectivity profile
Lepidoptera bioassay model validation
Stage-specific tolerance studies
Late-instar response variability
Developmental detoxification pathway review
Environmental fate modeling
Variable soil half-life context
Persistence model validation under diverse conditions
Resistance monitoring baseline
First-generation DAH reference standard
Cross-resistance pattern tracking with newer analogs

Physical Description

Off-white solid; [HSDB] Off-white powder; [MSDSonline]

Color/Form

Off-white powder

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

352.215078140 Da

Monoisotopic Mass

352.215078140 Da

Heavy Atom Count

26

Density

1.03 (20 °C, pycrometer method)

LogP

4.25 (LogP)
log Kow= 4.25 (pH 7)

Decomposition

DT50 in natural pond water, in light, 30 days (25 °C).

Appearance

Solid powder

Melting Point

191 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TNN5MI5EKF

GHS Hazard Statements

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Insecticides

Vapor Pressure

0.00000002 [mmHg]
2.25X10-8 mm Hg @ 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

142583-69-5
112410-23-8

Absorption Distribution and Excretion

The absorption, distribution, excretion and metabolism of tebufenozide in rats was investigated. Tebufenozide is partially absorbed, is rapidly excreted and does not accumulate in tissues. Although tebufenozide is mainly excreted unchanged, a number of polar metabolites were identified.

Metabolism Metabolites

In the rat, 16 whole-molecule metabolites are formed as a result of oxidation of the alkyl substituents of the aromatic rings, primarily at the benzylic positions.
In apples, grapes, rice, & sugar beet, the major component is unchanged tebufenozide. Metabolites which are detected in small amounts result from oxidation of the alkyl substituents of the aromatic ring, primarily at the benzylic position.
Although tebufenozide is mainly excreted unchanged, a number of polar metabolites were identified. These metabolites are products of oxidation of the benzylic ethyl or methyl side chains of the molecule. These metabolites were detected in plant and other animal (rat, goat, hen) metabolism studies. Common metabolic pathways for tebufenozide have been identified in both plants (grape, apple, rice and sugar beet) and animals (rat, goat, hen). The metabolic pathway common to both plants and animals involves oxidation of the alkyl substituents (ethyl and methyl groups) of the aromatic rings primarily at the benzylic positions. Extensive degradation and elimination of polar metabolites occurs in animals such that residues are unlikely to accumulate in humans or animals exposed to these residues through the diet.

Wikipedia

Tebufenozide

Use Classification

Insecticides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

A.C. Hsu, H. E. Allen, AU 64289; eidem, US 4985461 (1986, 1991 both to Rohm & Haas)

General Manufacturing Information

Mode of action: Ecdysone agonist which acts by binding to the ecdysone receptor protein. The molting process is lethally accelerated.

Analytic Laboratory Methods

Pesticide or Metabolite (M) Common Name: Tebufenozide; Commodity: Apples; Method Source: Rohm & Haas; Method ID: TR 34-94-38; Method Date: 3/22/94; Instrument: HPLC/UV; Estimated LOQ (ppm): 0.1. /From table/
Pesticide or Metabolite (M) Common Name: Tebufenozide; Commodity: Eggs, Liver; Method Source: Rohm & Haas; Method ID: TR 34-96-109; Method Date: 8/7/96; Instrument: HPLC; Estimated LOQ (ppm): 0.02. /From table/
Pesticide or Metabolite (M) Common Name: Tebufenozide; Commodity: Milk; Method Source: Rohm & Haas; Method ID: TR 34-96-109; Method Date: 8/7/96; Instrument: HPLC; Estimated LOQ (ppm): 0.01. /From table/

Stability Shelf Life

Stable at 94 °C for 7 days. Stable to light in pH 7 aq soln, (25 °C). Stable in dark, sterile water 30 days, (25 °C). DT50 in natural pond water, in light, 30 days (25 °C).
1: Bosch D, Rodríguez MA, Avilla J. Monitoring resistance of Cydia pomonella (L.) Spanish field populations to new chemical insecticides and the mechanisms involved. Pest Manag Sci. 2017 Nov 16. doi: 10.1002/ps.4791. [Epub ahead of print] PubMed PMID: 29148167.
2: Wang Y, Xu F, Yu G, Shi J, Li C, Dai A, Liu Z, Xu J, Wang F, Wu J. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. Chem Cent J. 2017 Jun 5;11(1):50. doi: 10.1186/s13065-017-0279-z. PubMed PMID: 29086837; PubMed Central PMCID: PMC5459783.
3: Camara MA, Barba A, Cermeño S, Martinez G, Oliva J. Effect of processing on the disappearance of pesticide residues in fresh-cut lettuce: Bioavailability and dietary risk. J Environ Sci Health B. 2017 Dec 2;52(12):880-886. doi: 10.1080/03601234.2017.1361767. Epub 2017 Sep 26. PubMed PMID: 28949798.
4: Franco AA, Zanardi OZ, Jacob CRO, de Oliveira MBR, Yamamoto PT. Susceptibility of Euseius concordis (Mesostigmata: Phytoseiidae) to pesticides used in citrus production systems. Exp Appl Acarol. 2017 Sep;73(1):61-77. doi: 10.1007/s10493-017-0176-0. Epub 2017 Sep 2. PubMed PMID: 28866797.
5: Cabrera AR, Shirk PD, Teal PEA. A feeding protocol for delivery of agents to assess development in Varroa mites. PLoS One. 2017 Apr 27;12(4):e0176097. doi: 10.1371/journal.pone.0176097. eCollection 2017. PubMed PMID: 28448606; PubMed Central PMCID: PMC5407785.
6: Kasiotis KM, Tsakirakis AN, Richard Glass C, Charistou AN, Anastassiadou P, Gerritsen-Ebben R, Machera K. Assessment of field re-entry exposure to pesticides: A dislodgeable foliar residue study. Sci Total Environ. 2017 Oct 15;596-597:178-186. doi: 10.1016/j.scitotenv.2017.04.016. Epub 2017 Apr 19. PubMed PMID: 28432907.
7: Wilson BE, VanWeelden MT, Beuzelin JM, Reagan TE, Prado JA. Efficacy of Insect Growth Regulators and Diamide Insecticides for Control of Stem Borers (Lepidoptera: Crambidae) in Sugarcane. J Econ Entomol. 2017 Apr 1;110(2):453-463. doi: 10.1093/jee/tow305. PubMed PMID: 28334153.
8: Zdolšek N, Kumrić K, Kalijadis A, Trtić-Petrović T. Solid-phase extraction disk based on multiwalled carbon nanotubes for the enrichment of targeted pesticides from aqueous samples. J Sep Sci. 2017 Apr;40(7):1564-1571. doi: 10.1002/jssc.201600957. Epub 2017 Mar 17. PubMed PMID: 28160421.
9: Chai Y, Gao G, Shen S, Liu X, Lu C. Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na](+) ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. Rapid Commun Mass Spectrom. 2017 Feb 15;31(3):245-252. doi: 10.1002/rcm.7785. PubMed PMID: 28110498.
10: Xu W, Wang B, Yang M, Zhang Y, Xu Z, Yang Y, Cao H, Tao L. Tebufenozide induces G1/S cell cycle arrest and apoptosis in human cells. Environ Toxicol Pharmacol. 2017 Jan;49:89-96. doi: 10.1016/j.etap.2016.12.002. Epub 2016 Dec 8. PubMed PMID: 27960113.
11: Liu Y, Li X, Zhou C, Liu F, Mu W. Toxicity of nine insecticides on four natural enemies of Spodoptera exigua. Sci Rep. 2016 Dec 13;6:39060. doi: 10.1038/srep39060. PubMed PMID: 27958333; PubMed Central PMCID: PMC5153630.
12: Ono ÉK, Zanardi OZ, Aguiar Santos KF, Yamamoto PT. Susceptibility of Ceraeochrysa cubana larvae and adults to six insect growth-regulator insecticides. Chemosphere. 2017 Feb;168:49-57. doi: 10.1016/j.chemosphere.2016.10.061. Epub 2016 Oct 22. PubMed PMID: 27776238.
13: Abass KM. An investigation into the formation of tebufenozide's toxic aromatic amine metabolites in human in vitro hepatic microsomes. Pestic Biochem Physiol. 2016 Oct;133:73-78. doi: 10.1016/j.pestbp.2016.03.001. Epub 2016 Mar 4. PubMed PMID: 27742364.
14: Lee S, Sohn KC, Choi DK, Won M, Park KA, Ju SK, Kang K, Bae YK, Hur GM, Ro H. Ecdysone Receptor-based Singular Gene Switches for Regulated Transgene Expression in Cells and Adult Rodent Tissues. Mol Ther Nucleic Acids. 2016 Sep 27;5(9):e367. doi: 10.1038/mtna.2016.74. PubMed PMID: 27673563; PubMed Central PMCID: PMC5056996.
15: Liu J, Rashid M, Qi J, Hu M, Zhong G. Dissipation and metabolism of tebufenozide in cabbage and soil under open field conditions in South China. Ecotoxicol Environ Saf. 2016 Dec;134P1:204-212. doi: 10.1016/j.ecoenv.2016.09.002. Epub 2016 Sep 14. PubMed PMID: 27636325.
16: LaLone CA, Villeneuve DL, Lyons D, Helgen HW, Robinson SL, Swintek JA, Saari TW, Ankley GT. Editor's Highlight: Sequence Alignment to Predict Across Species Susceptibility (SeqAPASS): A Web-Based Tool for Addressing the Challenges of Cross-Species Extrapolation of Chemical Toxicity. Toxicol Sci. 2016 Oct;153(2):228-45. doi: 10.1093/toxsci/kfw119. Epub 2016 Jun 30. PubMed PMID: 27370413.
17: Bernardi D, Botton M, Andreazza F, Arnaldo Batista Neto E Silva O, João Arioli C, Omoto C. Susceptibility of Bonagota salubricola (Lepidoptera: Tortricidae) to Insecticides in Brazilian Apple Orchards: Implications for Resistance Management. J Econ Entomol. 2016 Aug;109(4):1881-6. doi: 10.1093/jee/tow143. Epub 2016 Jun 24. PubMed PMID: 27341888.
18: Đorđević J, Vladisavljević GT, Trtić-Petrović T. Liquid-phase membrane extraction of targeted pesticides from manufacturing wastewaters in a hollow fibre contactor with feed-stream recycle. Environ Technol. 2017 Jan;38(1):78-84. Epub 2016 Jun 2. PubMed PMID: 27156531.
19: Wing KD. It takes a team: reflections on insecticide discoveries, toxicological problems and enjoying the unexpected. Pest Manag Sci. 2017 Apr;73(4):666-671. doi: 10.1002/ps.4311. Epub 2016 Jun 6. PubMed PMID: 27146911.
20: Rugno GR, Zanardi OZ, Bajonero Cuervo J, de Morais MR, Yamamoto PT. Impact of insect growth regulators on the predator Ceraeochrysa cincta (Schneider) (Neuroptera: Chrysopidae). Ecotoxicology. 2016 Jul;25(5):940-9. doi: 10.1007/s10646-016-1651-9. Epub 2016 Apr 30. PubMed PMID: 27137778.

Explore Compound Types